molecular formula C13H12N4 B3174908 [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine CAS No. 954572-63-5

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B3174908
CAS No.: 954572-63-5
M. Wt: 224.26 g/mol
InChI Key: GXJFRPGUUIVNAL-UHFFFAOYSA-N
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Description

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine (CAS 954572-63-5) is a chemical compound with the molecular formula C13H12N4 and a molecular weight of 224.27 g/mol . This benzimidazole-pyridine derivative is part of a class of compounds known for their diverse pharmacological potential, as benzimidazole derivatives are reported in scientific literature to exhibit a wide range of biological activities including antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects . The compound features a benzimidazole system—a heterocyclic structure known for its role in medicinal chemistry—linked to a pyridin-3-ylmethanamine group . This specific molecular architecture makes it a valuable intermediate or scaffold for researchers developing novel bioactive molecules in pharmaceutical and chemical biology research. The compound is typically characterized by its SMILES notation (NCC1=C(N2C=NC3=C2C=CC=C3)N=CC=C1) and should be handled in accordance with laboratory safety protocols . According to safety information, this substance may cause skin and eye irritation (H315-H319), so researchers should wear appropriate protective equipment and follow precautionary statements . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(benzimidazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJFRPGUUIVNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with benzodiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-aminopyridine reacts with the benzodiazole derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. Specifically, [2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential use in developing new antibiotics or antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death .

Material Science

Fluorescent Materials
The unique structure of this compound allows it to be utilized in the synthesis of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it valuable for developing advanced display technologies .

Polymer Composites
Incorporating this compound into polymer matrices enhances the mechanical and thermal properties of the resulting composites. This application is particularly relevant in creating durable materials for automotive and aerospace industries, where lightweight and strong materials are essential .

Environmental Applications

Heavy Metal Ion Detection
The compound has been explored as a chelating agent for detecting heavy metal ions in environmental samples. Its ability to form stable complexes with metals such as lead and mercury allows for sensitive detection methods that could be used in environmental monitoring .

Comprehensive Data Table

Application Area Details
Anticancer Activity Induces apoptosis in cancer cells; potential for drug development
Antimicrobial Properties Effective against various bacteria and fungi; potential for new antibiotics
Fluorescent Materials Used in OLEDs; emits light upon excitation
Polymer Composites Enhances mechanical and thermal properties; applicable in automotive and aerospace industries
Heavy Metal Ion Detection Forms stable complexes with heavy metals; useful in environmental monitoring

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In research conducted by International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited significant antimicrobial activity, suggesting its potential as a therapeutic agent.

Case Study 3: Environmental Monitoring

A recent study highlighted the use of this compound as a chelating agent for detecting lead ions in water samples. The method demonstrated high sensitivity and selectivity, making it a viable option for environmental testing.

Mechanism of Action

The mechanism of action of [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

(a) [6-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine (CAS: 953748-84-0)
  • Structural Difference : Benzodiazepine substitution at the 6-position of pyridine instead of 2.
  • Properties : Molecular weight 224.27 g/mol (identical to the target compound), purity 98% .
(b) 6-(1H-1,3-Benzodiazol-1-yl)pyridin-3-amine (CAS: 937603-91-3)
  • Structural Difference : Lacks the methylene bridge (-CH2-) between the pyridine and amine groups.
  • Properties : Direct amine substitution at pyridine’s 3-position may reduce steric hindrance compared to the target compound .

Heterocyclic Variants

(a) [6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine (CAS: 953902-13-1)
  • Structural Difference : Replaces benzimidazole with a 2-methylimidazole group.
  • Properties: Smaller heterocycle (imidazole vs. 2.1 for the target compound). Molecular weight 188.23 g/mol .
(b) [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine (CAS: 63499-91-2)
  • Structural Difference : Pyrazole core replaces pyridine, with phenyl and pyridinyl substituents.
  • Properties : Increased rigidity due to the pyrazole ring; molecular weight 242.30 g/mol .

Functional Group Modifications

(a) (1-Benzylpiperidin-3-yl)methanamine
  • Structural Difference : Piperidine ring replaces pyridine-benzimidazole system.
(b) 2-(1H-Benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine
  • Structural Difference : Ethylamine linker with a 3-methoxyphenyl group.
  • Properties : Molecular weight 267.33 g/mol ; broader aromatic system may enhance receptor binding .

Biological Activity

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H12N4
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 16795489
  • Structure : The compound features a benzodiazole ring fused with a pyridine moiety, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, including those related to cancer progression. For instance, certain derivatives exhibit IC50 values in the low nanomolar range against specific cancer cell lines .
  • Antimicrobial Activity : Benzodiazole derivatives are known for their antimicrobial properties. The presence of the benzodiazole moiety enhances the interaction with microbial targets, leading to effective inhibition .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Study ReferenceActivity TypeIC50 (nM)Cell Lines Tested
Kinase Inhibition8.3 (HL60)HL60
Kinase Inhibition1.3 (HCT116)HCT116
AntimicrobialVariesVarious microbial strains
Anti-inflammatoryNot specifiedIn vitro models

Case Study 1: Cancer Cell Line Inhibition

In a study examining the effects of various benzodiazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against HL60 and HCT116 cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation. This suggests potential applications in targeted cancer therapies.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of benzodiazole derivatives revealed that compounds structurally related to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential role in developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine, and how can intermediates be characterized?

A common approach involves condensation reactions between pyridine derivatives and benzodiazole precursors, followed by reduction of nitriles or imines to introduce the methanamine group. For example, NaBH₄-mediated reductive amination (as seen in related methanamine syntheses) can yield the target compound . Key intermediates should be characterized via:

  • ¹H/¹³C NMR : Look for signals indicative of the benzodiazole (e.g., aromatic protons at δ 7.0–8.5 ppm) and pyridine moieties (e.g., deshielded protons adjacent to nitrogen) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤5 ppm .

Q. What spectroscopic and computational methods are recommended for structural validation?

  • NMR : Assign shifts using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly near the benzodiazole-pyridine junction .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare computed vs. experimental NMR/IR spectra to verify stereoelectronic effects .
  • Collision Cross-Section (CCS) Analysis : Use ion mobility spectrometry to predict gas-phase conformer stability, leveraging SMILES/InChI descriptors (e.g., C1=CC(=C(N=C1)OC(F)F)CN for related difluoromethoxy analogs) .

Q. How can preliminary biological activity be screened for this compound?

  • In Vitro Assays : Test inhibition of microbial growth (e.g., E. coli, S. aureus) or enzymatic targets (e.g., kinases, proteases) at 10–100 µM concentrations .
  • Cytotoxicity Profiling : Use MTT assays in mammalian cell lines (e.g., HeLa, A549) to identify IC₅₀ values. Note: Perinuclear staining patterns in similar compounds suggest intracellular targeting .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Stereochemical variations (e.g., chiral centers in substituents) can alter binding affinity by >10-fold. For example, diastereomers of pyrano-pyridinyl methanamines show divergent anti-inflammatory activity due to differential interactions with hydrophobic enzyme pockets . Methodological recommendations:

  • Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol gradients.
  • Molecular Docking : Perform flexible docking (AutoDock Vina) to compare enantiomer binding modes .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent Modulation : Replace the pyridine’s OCH₃ group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. For example, difluoromethoxy analogs exhibit improved solubility and target engagement .
  • Bioisosteric Replacement : Replace benzodiazole with triazoles (e.g., 1,2,4-triazole) to reduce cytotoxicity while maintaining potency .

Q. What computational strategies predict metabolic pathways and toxicity?

  • ADMET Prediction : Use tools like SwissADME to assess permeability (LogP <3), cytochrome P450 interactions, and hERG inhibition risks.
  • Metabolic Pathway Simulation : Apply Pistachio/BKMS databases to identify likely Phase I oxidation sites (e.g., benzylic C-H bonds) .

Q. How should researchers resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., conflicting kinase inhibition data) may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility Checks : Validate protocols using reference inhibitors (e.g., staurosporine for kinases).
  • HPLC-Purity Verification : Ensure >95% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement. For twinned crystals, employ SHELXD for structure solution .
  • High-Throughput Screening : Optimize crystallization conditions (e.g., vapor diffusion with PEG 3350) using 96-well plates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine
Reactant of Route 2
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine

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